Cas no 61-33-6 (Penicillin G)

Penicillin G structure
Penicillin G structure
Nome do Produto:Penicillin G
N.o CAS:61-33-6
MF:C16H18N2O4S
MW:334.390122890472
MDL:MFCD00069665
CID:33771
PubChem ID:5904

Penicillin G Propriedades químicas e físicas

Nomes e Identificadores

    • Penicillin G
    • PENICILLIN G K-SALT
    • PENICILLIN G POTASSIUM
    • PENICILLIN G POTASSIUM SALT
    • (5r,6r)-benzylpenicillin
    • (phenylmethyl)-penicilli
    • (phenylmethyl)penicillin
    • (phenylmethyl)-penicillinicaci
    • (phenylmethyl)penicillinicacid
    • PENICILLIN
    • abbocillin
    • benzyl penicillin
    • cilloral
    • cilopen
    • cosmopen
    • dropcillin
    • galofak
    • gelacillin
    • pencilling
    • pradupen
    • Ursopen
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • C16H18N2O4S.K
    • KBio3_001683
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-
    • Free benzylpenicillin
    • NCGC00159348-02
    • BRD-K55191674-236-03-7
    • 61-33-6
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • CHEBI:18208
    • Benzylpenicillin [INN:BAN]
    • Bencilpenicilina
    • UNII-Q42T66VG0C
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-, (2S-(2alpha,5alpha,6beta))-
    • NSC-193396
    • DB01053
    • PHENOXYMETHYLPENICILLIN POTASSIUM IMPURITY A [EP IMPURITY]
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6- (2-phenylacetamido)-
    • BRD-K55191674-237-12-6
    • BSPBio_001096
    • KBio2_001413
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • Phenylacetamidopenicillanic acid
    • Pfizerpen
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • SBI-0051476.P003
    • Benzylpenicillinum (Latin)
    • Penicillin-G potassium
    • HY-N7139
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-
    • GTPL4796
    • DRG-0128
    • Benzylpenicillin 1000 microg/mL in Acetonitrile:Water
    • Benzylpenicillinum
    • 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-, (2S,5R,6R)-
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)- (2S-(2alpha,5alpha,6beta))-
    • Pharmacillin
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • PHENOXYMETHYLPENICILLIN IMPURITY A [EP IMPURITY]
    • Benzylpenicillinic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2alpha,5alpha,6beta)]-
    • Prestwick3_001078
    • KBio2_006549
    • EINECS 204-038-0
    • Benzylpenicillin [BAN:INN]
    • Benzylpenicillinum [Latin]
    • Prestwick2_001078
    • Penicillin G Potassium in Plastic Container
    • (2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]
    • EINECS 200-506-3
    • SMR000538912
    • LS-149836
    • CHEMBL29
    • IDI1_000316
    • BENZYLPENICILLIN (MART.)
    • C16H18N2O4S
    • NSC193396
    • KBio1_000316
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-
    • Penicillin,(S)
    • GLXC-25718
    • benzyl benicillin
    • C05551
    • Free penicillin G
    • 3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid anion (Penicillin G)
    • PENICILLIN G [HSDB]
    • PENTIDS '250'
    • 4-27-00-05861 (Beilstein Handbook Reference)
    • BENZYLPENICILLIN [INN]
    • JGSARLDLIJGVTE-MBNYWOFBSA-N
    • SCHEMBL3783
    • bensylpenicillin
    • Free penicillin II
    • Benzylpenicilline potassique [DCF]
    • Q258450
    • PENTIDS '400'
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-
    • MLS001032123
    • Benzylpenicillinic acid potassium salt
    • BRD-K55191674-237-02-7
    • KBioSS_001413
    • Penicillinic acid, benzyl-
    • CS-0013727
    • Benzylpenicillin
    • Cillora
    • PENICILLIN G [VANDF]
    • BDBM50022787
    • AKOS005203091
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2.alpha.,5.alpha.,6.beta.)]-, monopotassium salt
    • Benzylpenicilline [French]
    • MLS000766897
    • Q42T66VG0C
    • PENICILLIN-2
    • NCGC00159348-03
    • PHENOXYMETHYLPENICILLIN (BENZATHINE) TETRAHYDRATE IMPURITY A [EP IMPURITY]
    • DTXCID3026934
    • Cosmopen potassium salt
    • Potassium 3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azbicyclo[3.2.0]heptane-2-carboxylate
    • PenicillinG
    • Phenylacetyl-6-aminopenicillanic acid
    • Spectrum4_000471
    • Pencillin G
    • Penicillinic acid, (phenylmethyl)-
    • BENZYLPENICILLIN [MART.]
    • PENICILLIN-G
    • DTXSID5046934
    • NINDS_000316
    • 6-(2-phenylacetamido)penicillansyre
    • D02336
    • Prestwick0_001078
    • Benzylpenicillin G
    • KBioGR_000942
    • Bencilpenicilina [Spanish]
    • PENICILLIN G [MI]
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)- (2S-(2alpha,5alpha,6beta))-, monopotassium salt
    • Spectrum_000933
    • EN300-19631164
    • 3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • Benzylpenicillin (INN)
    • DivK1c_000316
    • Epitope ID:114070
    • HMS2875L09
    • 3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid(penicillin G)
    • potassium [2S-(2alpha,5alpha,6beta)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    • Prestwick1_001078
    • Spectrum2_000518
    • SPBio_002998
    • NSC 193396
    • W-109262
    • Spectrum3_000542
    • HSDB 3166
    • Spectrum5_001108
    • KBio2_003981
    • SPBio_000475
    • Compocillin G
    • Benzyl-6-aminopenicillinic acid
    • BRN 0044740
    • A833169
    • Bicillin (*Benzathine Salt, Tetrahydrate*)
    • MLS001173382
    • Benzopenicillin
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2.alpha.,5.alpha.,6.beta.)]-
    • (Phenylmethyl)penicillinic acid
    • BENZYLPENICILLIN [WHO-DD]
    • D00QAR
    • BSPBio_002183
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, monopotassium salt
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid
    • J01CE01
    • NSC 131815
    • PENTIDS '800'
    • Cilloral potassium salt
    • Liquacillin
    • 2,2-dimethyl-6beta-(phenylacetamido)penam-3alpha-carboxylic acid
    • (+)-3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid(penicillin G)
    • BPBio1_001206
    • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-phenylacetylamino-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • C16-H18-N2-O4-S.K
    • 6-(2-Phenylacetamido)penicillanic acid
    • Benzylpenicilline
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • PHENOXYMETHYLPENICILLIN IMPURITY A (EP IMPURITY)
    • Penicillin, (phenylmethyl)-
    • Specilline G
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • Benzylpenicillin, Antibiotic for Culture Media Use Only
    • NS00068016
    • (2S,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
    • NSC131815
    • NCI60_000703
    • FT-0631271
    • SB74416
    • FT-0770573
    • WLN: T45 ANV ESTJ CMV1R& F F GVQ
    • CHEMBL300052
    • (5S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • NS00001514
    • 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • SCHEMBL2109546
    • 3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- [2S-(2.alpha.,5.alpha.,6.beta.)]-
    • DTXSID30859048
    • Oprea1_861345
    • Cillin
    • NSC11964
    • 7005-30-3
    • AKOS030242685
    • 3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3-dimethyl-7-oxo-6-(2-phenylacetamido)-
    • DTXSID20274362
    • NSC-11964
    • Oprea1_713794
    • BRD-K55191674-236-07-8
    • 4,1-Thiaazabicyclo[3.2.0]heptane-2-carboxylic acid, 6-benzylcarbonylamino-3,3-dimethyl-7-oxo-
    • BRD-K55191674-237-18-3
    • BRD-K55191674-236-06-0
    • MDL: MFCD00069665
    • Inchi: 1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
    • Chave InChI: JGSARLDLIJGVTE-MBNYWOFBSA-N
    • SMILES: CC1([C@@H](N2C([C@@H](NC(CC3=CC=CC=C3)=O)[C@H]2S1)=O)C(O)=O)C

Propriedades Computadas

  • Massa Exacta: 334.09900
  • Massa monoisotópica: 334.098728
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 530
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 3
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: nothing
  • Contagem de Tautomeros: 4
  • Superfície polar topológica: 112

Propriedades Experimentais

  • Densidade: 1.2729 (rough estimate)
  • Ponto de Fusão: 214-217 °C
  • Ponto de ebulição: 663.3°C at 760 mmHg
  • Ponto de Flash: 355°C
  • Índice de Refracção: 1.6930 (estimate)
  • Solubilidade: H2O: 100 mg/mL
  • PSA: 112.01000
  • LogP: 1.18960
  • Rotação Específica: D +282° (ethanol)

Penicillin G Informações de segurança

  • WGK Alemanha:2
  • Código da categoria de perigo: 42/43
  • Instrução de Segurança: S36/37
  • CÓDIGOS DA MARCA F FLUKA:10-23
  • RTECS:XH9700000
  • Identificação dos materiais perigosos: Xn
  • Frases de Risco:R42/43
  • Condição de armazenamento:Ventilation and low temperature drying

Penicillin G Dados aduaneiros

  • CÓDIGO SH:32041900
  • Dados aduaneiros:

    China Customs Code:

    32041900

Penicillin G Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-19631164-0.05g
61-33-6
0.05g
$212.0 2023-09-17
A2B Chem LLC
AX46090-1g
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
61-33-6
1g
$639.00 2024-04-19
Chemenu
CM201127-100g
Penicillin G
61-33-6 97%
100g
$145 2023-01-06

Penicillin G Literatura Relacionada

Fornecedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Synrise Material Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Synrise Material Co. Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm